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Compound of Interest

Compound Name: magnesium sulfate

Cat. No.: B10761503 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Magnesium sulfate (MgSO₄), a compound of significant interest in pharmaceutical and

various industrial applications, exhibits a remarkable diversity in its crystalline forms, primarily

distinguished by the degree of hydration. Understanding the precise three-dimensional

arrangement of atoms within these crystal lattices is paramount for controlling its

physicochemical properties, such as solubility, stability, and bioavailability. This technical guide

provides an in-depth exploration of the crystal lattice structures of anhydrous magnesium
sulfate and its key hydrated forms, presenting quantitative crystallographic data, detailed

experimental methodologies for structure determination, and visualizations of key processes.

Core Crystallographic Data of Magnesium Sulfate
and Its Hydrates
The crystal structure of magnesium sulfate is highly dependent on the number of water

molecules integrated into its lattice. These variations lead to different crystal systems, space

groups, and unit cell dimensions. The following tables summarize the key crystallographic

parameters for the most common forms of magnesium sulfate.

Table 1: Crystallographic Data for Anhydrous and Monohydrate Magnesium Sulfate
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Parameter Anhydrous MgSO₄[1][2] Monohydrate (Kieserite)[2]

Crystal System Orthorhombic Monoclinic

Space Group Cmcm[1] or Pnma[2] C2/c

Lattice Constants
a = 5.182 Å, b = 7.893 Å, c =

6.506 Å[1]
a ≈ 7.5 Å, b ≈ 7.2 Å, c ≈ 7.5 Å

Lattice Angles α = β = γ = 90° β ≈ 120.0°

Formula Units (Z) 4 4

Volume (V) 266.0 Å³ ~389 Å³

Table 2: Crystallographic Data for Dihydrate and Heptahydrate Magnesium Sulfate

Parameter Dihydrate (Sanderite)[3]
Heptahydrate (Epsomite)
[4]

Crystal System Orthorhombic Orthorhombic

Space Group P2₁2₁2₁[3] P2₁2₁2₁[4]

Lattice Constants
a = 8.8932 Å, b = 8.4881 Å, c

= 12.4401 Å[3]

a = 11.86 Å, b = 11.99 Å, c =

6.858 Å[4]

Lattice Angles α = β = γ = 90° α = β = γ = 90°

Formula Units (Z) 8[3] 4[4]

Volume (V) 939.16 Å³[3] 976.5 Å³

Density (calculated) 2.21 g/cm³[3] 1.68 g/cm³

Table 3: Crystallographic Data for Higher Hydrates of Magnesium Sulfate
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Parameter Enneahydrate[5]
Undecahydrate
(Meridianiite)[6][7]

Crystal System Monoclinic[5] Triclinic[6][7]

Space Group P2₁/c[5] P1[6][7]

Lattice Constants
a = 6.75 Å, b = 11.95 Å, c =

14.65 Å[5]

a = 6.725 Å, b = 6.779 Å, c =

17.290 Å[6][7]

Lattice Angles β = 95.1°[5]
α = 88.255°, β = 89.478°, γ =

62.598°[6][7]

Formula Units (Z) 4[5] 2[6][7]

Volume (V) 1177 Å³[5] 699.54 Å³[6][7]

Density (calculated) 1.512 g/cm³[6][7]

Experimental Protocols for Crystal Structure
Determination
The determination of the crystal lattice structure of magnesium sulfate and its hydrates relies

on sophisticated analytical techniques. The primary methods employed are X-ray Diffraction

(XRD) and Neutron Diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)
This technique is the gold standard for determining the precise atomic arrangement in a

crystalline solid.

Methodology:

Crystal Growth: High-quality single crystals of the desired magnesium sulfate hydrate are

grown from a supersaturated aqueous solution. This can be achieved through slow

evaporation, controlled cooling, or vapor diffusion methods. For hydrates that are stable only

at low temperatures, such as undecahydrate, crystallization is performed at or below 0°C.[7]
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Crystal Mounting: A suitable single crystal, typically with dimensions in the range of 0.1-0.5

mm, is selected under a microscope and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A

monochromatic X-ray beam is directed at the crystal, which is rotated through a series of

angles. The diffracted X-rays are detected by an area detector. For temperature-sensitive

hydrates, data collection is performed at low temperatures (e.g., 110 K) using a cryo-cooling

system.[7]

Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell parameters and space group. The atomic positions are determined using direct

methods or Patterson methods and then refined using least-squares algorithms to achieve

the best fit between the observed and calculated diffraction patterns.

Powder X-ray Diffraction (PXRD)
PXRD is a versatile technique used for phase identification, determination of lattice

parameters, and for studying crystalline materials that are not available as single crystals.

Methodology:

Sample Preparation: A fine powder of the magnesium sulfate hydrate is prepared by

grinding the crystalline material. The powder is then packed into a sample holder. For air-

sensitive or hygroscopic samples, such as anhydrous MgSO₄, sample preparation and

analysis are conducted under a controlled atmosphere (e.g., dry nitrogen).

Data Collection: The sample is placed in a powder X-ray diffractometer. The sample is

irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is

measured as a function of the diffraction angle (2θ).

Data Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phase. The

positions and intensities of the diffraction peaks are used to identify the phase by comparison

with a database of known patterns. For structure determination from powder data, advanced

techniques like Rietveld refinement are employed to refine the crystal structure model

against the experimental data.

Neutron Diffraction
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Neutron diffraction is particularly powerful for locating the positions of hydrogen atoms, which is

crucial for understanding the hydrogen bonding network in hydrated crystals.

Methodology:

Sample Preparation: A relatively large single crystal or a significant amount of powdered

sample of the magnesium sulfate hydrate is required. For studies focusing on hydrogen

bonding, deuterated samples may be prepared to reduce incoherent scattering from

hydrogen.

Data Collection: The sample is placed in the path of a neutron beam from a nuclear reactor

or a spallation source. The scattered neutrons are detected at various angles.

Structure Refinement: The diffraction data are used to refine the crystal structure, with a

particular emphasis on accurately determining the positions of the hydrogen/deuterium

atoms. This provides a detailed picture of the water molecule orientations and the hydrogen-

bonding network.

Visualizing Key Relationships and Workflows
Experimental Workflow for Crystal Structure
Determination
The process of determining the crystal structure of a novel magnesium sulfate hydrate follows

a logical progression of experimental and computational steps.
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Caption: Experimental workflow for crystal structure determination.

Dehydration Pathway of Magnesium Sulfate
Heptahydrate
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The various hydrates of magnesium sulfate are interconvertible, primarily through dehydration

and rehydration processes. The thermal dehydration of epsomite (MgSO₄·7H₂O) proceeds

through a series of lower hydrates.

Epsomite
(MgSO₄·7H₂O)

Hexahydrite
(MgSO₄·6H₂O)

-H₂O Starkeyite
(MgSO₄·4H₂O)

-2H₂O Kieserite
(MgSO₄·H₂O)

-3H₂O Anhydrous
(MgSO₄)

-H₂O

Click to download full resolution via product page

Caption: Thermal dehydration pathway of magnesium sulfate hydrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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